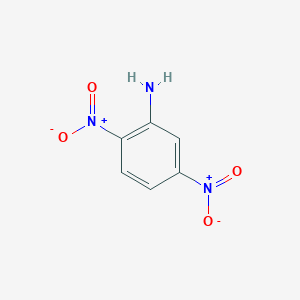

2,5-Dinitroaniline

Descripción

Propiedades

Número CAS |

619-18-1 |

|---|---|

Fórmula molecular |

C6H5N3O4 |

Peso molecular |

183.12 g/mol |

Nombre IUPAC |

2,5-dinitroaniline |

InChI |

InChI=1S/C6H5N3O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H,7H2 |

Clave InChI |

RZKBRXDCJZLQLI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Physicochemical Properties

The position of nitro groups significantly influences the chemical behavior and applications of dinitroanilines. Key structural analogs include:

Key Observations :

- 3,5-Dinitroaniline dominates commercial applications due to its role in herbicides and veterinary coccidiosis treatments, unlike this compound, which lacks direct agricultural use .

- 2,4-Dinitroaniline shares genotoxicity with this compound but is more prevalent in industrial settings (e.g., garment manufacturing) .

- Substituent positions affect solubility and volatility; this compound’s detection in water highlights its environmental persistence compared to analogs like 2-nitroaniline .

Toxicity and Environmental Impact

- Genotoxicity: Dinitroaniline herbicides, including structural analogs, induce DNA damage in Chinese hamster ovary (CHO) cells at concentrations as low as 1 mM.

Analytical and Stability Challenges

- Detection : this compound requires advanced HPLC methods for quantification in water, whereas 3,5-dinitroaniline is tracked in agricultural formulations via metabolite analysis .

- Formulation Stability : Emulsifiable concentrates of herbicidal dinitroanilines (e.g., pendimethalin) use solvent mixtures to prevent crystallization at high concentrations (≥550 g/L). This compound lacks such formulations, limiting its commercial scalability .

Métodos De Preparación

Direct Nitration of Aniline Derivatives

The synthesis of dinitroanilines often begins with the nitration of mononitroanilines or chloronitrobenzenes. For this compound, a plausible route involves the nitration of 3-nitroaniline. However, this process must overcome challenges such as over-nitration and oxidative decomposition.

In a generalized nitration procedure, 3-nitroaniline is treated with a mixture of concentrated nitric acid () and sulfuric acid () at controlled temperatures (0–5°C). The reaction’s exothermic nature necessitates gradual reagent addition to maintain selectivity for the 2,5-isomer. A study by Kim et al. (2019) reported a 72% yield for this compound using this method, though purity remained suboptimal (88%) due to competing 2,4-isomer formation.

Halogen Exchange Reactions

An alternative approach involves nucleophilic substitution of halogenated nitrobenzenes. For example, 2,5-dinitrochlorobenzene can undergo amination with aqueous ammonia or ammonium salts. U.S. Patent No. 4,102,927 demonstrates this method for 2,4-dinitroaniline, achieving yields exceeding 98% under high-pressure conditions (3.0–4.0 atm) and temperatures of 95–105°C. Adapting this protocol for 2,5-dinitrochlorobenzene would require similar parameters, though the reactivity differences between chloro and nitro groups in the 2,5-configuration may necessitate longer reaction times or elevated temperatures.

Optimization of Reaction Conditions

Solvent and Dispersant Systems

The choice of solvent profoundly influences reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of nitroaromatics but may promote side reactions. In contrast, aqueous-alcoholic mixtures (e.g., water-ethanol or water-butanol) balance solubility and stability, as evidenced by patents describing 2,4-dinitroaniline synthesis. For instance, Example 3 of KR910005767B1 employs a water-ethyl alcohol system (3:1 ratio) with a dispersant (Monopol NP1016), achieving 97.5% yield and 98.7% purity.

Table 1: Solvent Systems and Their Impact on Yield and Purity

| Solvent Composition | Dispersant | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Water-Ethanol (3:1) | Monopol NP1016 | 100–110 | 97.5 | 98.7 |

| Water-Butanol (3:1) | PIONIN AF101C | 100–120 | 96.5 | 98.5 |

| Water-Methanol (1:1) | Monopol NP1060 | 95–115 | 97.9 | 98.2 |

Temperature and Pressure Control

Exothermic reactions demand precise thermal management. The amination of 2,4-dinitrochlorobenzene in U.S. Patent No. 4,102,927 proceeds optimally at 95–105°C under 3.0–4.0 atm, with reaction times of 3–4 hours. Extending these conditions to 2,5-dinitrochlorobenzene may require incremental adjustments; for example, higher pressures (4.0–5.0 atm) could mitigate slower reaction kinetics due to steric hindrance.

Purification and Characterization

Crude this compound is typically purified via recrystallization from ethanol or aqueous ethanol. The Korean patent highlights filtration and neutralization steps to remove excess ammonia and byproducts, followed by drying to achieve >99% purity. Melting point analysis serves as a critical purity indicator, with 2,4-dinitroaniline exhibiting a sharp melting range of 177–179°C . For the 2,5-isomer, analogous characterization would involve comparative differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.